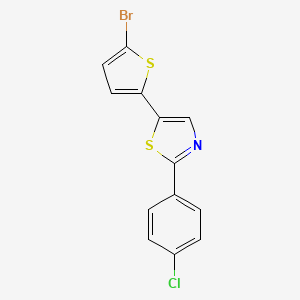

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring serves as an electrophilic site for palladium-catalyzed cross-coupling. This reaction facilitates the introduction of aryl or heteroaryl groups, enhancing structural diversity for biological studies.

Reaction Conditions

-

Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–1 mol%)

-

Ligand : Not required in some cases due to the electron-deficient thiazole stabilizing Pd intermediates .

-

Base : K₂CO₃ or Na₂CO₃ (2 mmol)

-

Solvent : Water or ethanol under microwave irradiation (160°C, 30 min) .

Example Reaction

Reaction with phenylboronic acid produces 5-(5-phenylthiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 5-(5-Bromothiophen-2-yl)-thiazole | Phenylboronic acid | 5-(5-Phenylthiophen-2-yl)-thiazole | 95% |

Mechanism : Pd⁰ undergoes oxidative addition with the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring and bromothiophene enable nucleophilic attacks under basic conditions.

Reaction with Amines

-

Example : Substitution with piperazine yields 5-(5-piperazinothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole .

Key Data

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 5-(5-Piperazinothiophen-2-yl)-thiazole | 65% |

Limitation : Lower reactivity compared to para-substituted bromothiophenes due to steric hindrance .

Oxidation

-

Thiazole Ring : Resistant to common oxidants, but the thiophene sulfur can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C → RT, 2 h.

Reduction

-

Bromothiophene : Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 5-thiophen-2-yl derivatives .

-

Thiazole Ring : Stable under mild reducing conditions but may undergo ring opening under strong reducing agents (e.g., LiAlH₄).

Cyclization and Functionalization

The carboxylic acid derivative (if present) participates in cyclocondensation with hydrazines to form thiazolo[3,2-b] triazoles, which exhibit enhanced bioactivity .

Example

Reaction with thiosemicarbazide forms a triazole-fused thiazole:

| Reagent | Product | Yield |

|---|---|---|

| Thiosemicarbazide | Thiazolo[3,2-b] triazole | 82% |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through the reaction of 5-bromothiophene with appropriate chlorinated phenyl derivatives in the presence of a suitable base or catalyst.

Table 1: Synthetic Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-Bromothiophene + 4-Chlorobenzaldehyde | Base, heat | Intermediate |

| 2 | Intermediate + Thioamide | Acidic conditions | This compound |

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activities

The biological applications of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, Schiff bases derived from related structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 20 |

| Compound B | Staphylococcus aureus | 15 |

| Compound C | Pseudomonas aeruginosa | 18 |

Anticancer Potential

Recent studies have suggested that thiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with DNA or inhibit specific cancer-related enzymes is under investigation.

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices.

Table 3: Material Properties

| Property | Value |

|---|---|

| Band Gap | X eV (to be determined) |

| Conductivity | Y S/cm (to be determined) |

Mecanismo De Acción

The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target proteins involved in cell proliferation and apoptosis, such as FAT1, a key gene in colon cancer cells.

Pathways Involved: It can modulate signaling pathways that regulate cell growth and survival, leading to the inhibition of tumor growth.

Comparación Con Compuestos Similares

Similar Compounds

5-(5-Bromothiophen-2-yl)-2-phenyl-1,3-thiazole: Lacks the chlorophenyl group, which may affect its biological activity.

5-(5-Chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of bromine on the thiophene ring, which may alter its reactivity and applications.

Uniqueness

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

Propiedades

IUPAC Name |

5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOIVCJZSGXCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.